molecular formula C11H14N6 B1447988 4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine CAS No. 1707594-82-8

4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Cat. No. B1447988
M. Wt: 230.27 g/mol
InChI Key: UPGCRDLQSJWHNT-UHFFFAOYSA-N
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Description

The compound “4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups. It has an imidazole ring, a piperazine ring, and a pyrimidine ring. These functional groups are common in many biologically active compounds, including some pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the imidazole, piperazine, and pyrimidine rings would likely result in a molecule with several potential sites for hydrogen bonding, which could affect its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the imidazole and pyrimidine rings might participate in nucleophilic substitution reactions, while the piperazine ring might undergo reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, and the aromatic rings might contribute to its stability .

Scientific Research Applications

2. 2-(4-(1H-BENZO[D]IMIDAZOL-2-YL)PIPERAZIN-1-YL)ETHANOL

  • Summary of Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided. Researchers typically determine the appropriate procedures based on their specific research goals .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided. The outcomes would depend on the specific experiments conducted by the researchers .

3. 2-(4-(1H-BENZO[D]IMIDAZOL-2-YL)PIPERAZIN-1-YL)ETHANOL

  • Summary of Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided. Researchers typically determine the appropriate procedures based on their specific research goals .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided. The outcomes would depend on the specific experiments conducted by the researchers .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential uses in fields such as medicinal chemistry .

properties

IUPAC Name

4-imidazol-1-yl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-4-16(5-2-12-1)10-7-11(15-8-14-10)17-6-3-13-9-17/h3,6-9,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGCRDLQSJWHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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